5-Acetyl-2,3-dimethylthiophene
Overview
Description
5-Acetyl-2,3-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom This compound is characterized by the presence of an acetyl group at the fifth position and two methyl groups at the second and third positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,3-dimethylthiophene typically involves the Friedel-Crafts acylation of 2,3-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
2,3-Dimethylthiophene+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-rich nature of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the acetyl group, leading to the formation of derivatives such as thiosemicarbazones and semicarbazones.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in acetic acid or chloroform.
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfur trioxide in the presence of sulfuric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Halogenation: 5-Bromo-2,3-dimethylthiophene.
Nitration: 5-Nitro-2,3-dimethylthiophene.
Sulfonation: 5-Sulfonyl-2,3-dimethylthiophene.
Oxidation: this compound sulfoxide.
Reduction: this compound thiol.
Scientific Research Applications
5-Acetyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes, and field-effect transistors.
Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and as a ligand in coordination chemistry.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,3-dimethylthiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that modulate the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Acetylthiophene: Lacks the additional methyl groups, resulting in different reactivity and biological activity.
3-Acetylthiophene: The acetyl group is positioned differently, affecting the compound’s chemical properties.
2,5-Dimethylthiophene: Lacks the acetyl group, leading to different applications and reactivity.
Uniqueness: 5-Acetyl-2,3-dimethylthiophene is unique due to the presence of both the acetyl group and the two methyl groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of complex molecules with diverse applications in various fields.
Properties
IUPAC Name |
1-(4,5-dimethylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYJDXGTCXYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305461 | |
Record name | 5-Acetyl-2,3-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66587-69-7 | |
Record name | Ethanone,5-dimethyl-2-thienyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetyl-2,3-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.